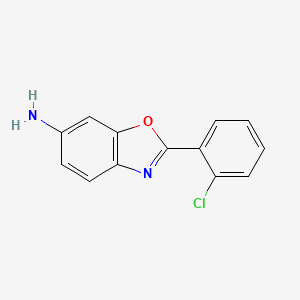

2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine

描述

属性

IUPAC Name |

2-(2-chlorophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUJLLJKGXLRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134316-96-3 | |

| Record name | 1134316-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Classical Synthesis Approaches

a. Cyclization of 2-Aminophenols and Aromatic Aldehydes

One traditional route involves the condensation of 2-aminophenols with aldehydes to form benzoxazole derivatives via cyclization. This method often employs acid catalysts under reflux conditions, with yields typically ranging from 80-95%. For instance, potassium-ferrocyanide catalyzed grinding methods under solvent-free conditions have demonstrated rapid reactions (<2 minutes) with high yields (87-96%).

b. Cyclodesulfurization of Thioureas

Another classical approach involves the cyclodesulfurization of thiourea derivatives, which, although effective, often requires harsh reagents and transition metal catalysts, increasing toxicity and environmental concerns.

Modern Catalytic Methods

a. Polyethylene Glycol-Bound Sulphonic Acid (PEG-SO3H) Catalysis

Recent advances have introduced recyclable, eco-friendly catalysts such as PEG-SO3H. This catalyst facilitates the synthesis of benzoxazoles under mild conditions with high efficiency. In one study, PEG-SO3H was employed to synthesize 2-aminobenzoxazoles from 2-aminophenols and suitable electrophiles, achieving yields of 85-90% within 5-6 hours at reflux temperatures.

- Reacting polyethylene glycol (PEG-6000) with chlorosulphonic acid at 0–8°C, followed by washing and purification, yields the sulphonated polymer catalyst.

- The catalyst's loading is optimized at around 1.65 mol%, balancing reaction time and yield (see Table 1).

| Catalyst amount | Reaction time | Yield | Solvent |

|---|---|---|---|

| 0.2 g (1.65 mol%) | 300 min | 85% | Chloroform |

This method offers operational simplicity, recyclability, and environmentally benign conditions.

b. Cyanating Agent-Based Synthesis

A novel approach involves the use of nonhazardous cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by Lewis acids like BF3·Et2O. This method enables the direct synthesis of 2-aminobenzoxazoles from 2-aminophenols with broad substrate scope, high yields (up to 90%), and operational simplicity.

- The mechanism involves Lewis acid activation of NCTS, nucleophilic attack by 2-aminophenol, and subsequent cyclization.

c. Intramolecular Smiles Rearrangement

Another recent methodology employs the intramolecular Smiles rearrangement of benzoxazole-2-thiol activated with chloroacetyl chloride, leading to efficient N-alkylation and subsequent cyclization to form 2-aminobenzoxazoles.

- This approach is notable for its short reaction times (~25-30 hours) and broad amine scope.

Catalytic and Reagent Innovations

a. Catalyst-Free and Green Methods

Efforts to develop catalyst-free routes include microwave-assisted synthesis and solvent-free reactions, which significantly reduce reaction times and environmental impact. For example, grinding 2-aminophenols with aromatic aldehydes in the presence of potassium ferricyanide yields benzoxazoles rapidly and efficiently.

b. Use of Recyclable Catalysts

Polymer-supported acids like PEG-SO3H have been shown to be effective, reusable catalysts, simplifying purification and reducing waste.

Summary of Preparation Methods

| Method | Reagents | Catalyst/Conditions | Yield | Reaction Time | Notes |

|---|---|---|---|---|---|

| Classical cyclization | 2-Aminophenol + aldehyde | Acid reflux | 80-95% | 2-6 hours | Widely used, harsh conditions |

| Solvent-free grinding | 2-Aminophenol + aldehyde | Potassium ferrocyanide, mortar & pestle | 87-96% | <2 min | Green, rapid |

| Cyanating agent approach | 2-Aminophenol + NCTS | Lewis acid (BF3·Et2O) | 85-90% | 25-30 hours | Broad substrate scope |

| Smiles rearrangement | Benzoxazole-2-thiol + chloroacetyl chloride | Intramolecular rearrangement | Variable | 25-30 hours | Wide amine scope |

| PEG-SO3H catalysis | 2-Aminophenol + electrophile | PEG-SO3H, reflux | 85% | 5-6 hours | Recyclable, eco-friendly |

化学反应分析

Types of Reactions

2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring or the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole or chlorophenyl moieties.

科学研究应用

Medicinal Chemistry Applications

The compound 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine has been synthesized and evaluated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer and anti-fungal agent.

Anticancer Activity

Research has indicated that benzoxazole derivatives exhibit significant anticancer properties. For example:

- In vitro Studies : The compound demonstrated effective inhibition of tumor cell proliferation across various cancer cell lines. The IC50 values indicated promising anti-cancer activity, suggesting its potential role in cancer therapy .

Antifungal Activity

Benzoxazole derivatives have also been studied for their antifungal properties:

- Anti-Candida Activity : Specific derivatives showed effective inhibition against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) indicating strong antifungal potential .

Case Study 1: Anticancer Properties

A study focusing on the synthesis and evaluation of 4-chloro-1,3-benzoxazole derivatives found that certain modifications to the benzoxazole structure led to enhanced anticancer activity. The research utilized computational docking techniques to predict binding affinities and interactions with target proteins involved in cancer progression .

Case Study 2: Antifungal Mechanisms

In another study investigating the mechanism of action against C. albicans, it was observed that the compound disrupted sterol biosynthesis pathways within fungal cells, leading to cell death. This pleiotropic action mode highlights the compound's multifaceted approach in combating fungal infections .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

作用机制

The mechanism of action of 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

相似化合物的比较

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Withdrawing Groups : The nitro group in 5-chloro-6-nitro-1,3-benzoxazol-2-amine increases electrophilicity, making it more reactive in nucleophilic substitution reactions .

- Lipophilicity : Dichlorophenyl derivatives (e.g., 2-(2,5-dichlorophenyl)-1,3-benzoxazol-6-amine) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

生物活性

2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The presence of the chlorophenyl group at the 2-position of the benzoxazole ring influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Binding : It can interact with receptors that regulate signaling pathways, affecting processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15 μg/mL | 30 μg/mL |

| Escherichia coli | 25 μg/mL | 50 μg/mL |

| Bacillus subtilis | 10 μg/mL | 20 μg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Potential

Studies have shown that derivatives of benzoxazole, including this compound, possess cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications to the benzoxazole core can enhance anticancer activity.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. This suggests potential use in combination therapies with conventional antibiotics to combat resistant strains .

- Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .

常见问题

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)-1,3-benzoxazol-6-amine, and how do reaction conditions influence product purity?

The compound is typically synthesized via cyclization of 2-amino-5-nitro-2'-chlorobenzophenone derivatives under reductive conditions, followed by nitro-group reduction. Key factors include:

- Catalyst selection : Use of palladium on carbon (Pd/C) for hydrogenation reduces side reactions compared to metal-acid systems .

- Temperature control : Maintaining 60–80°C during cyclization minimizes decomposition of the benzoxazole ring .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis .

Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (≥98% purity threshold for research use) .

Q. How is structural characterization of this compound performed, and what crystallographic data are critical?

- X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C–N–C in benzoxazole: 124.5°) and planarity of the chlorophenyl-benzoxazole system .

- Spectroscopy : NMR shows distinct aromatic proton splitting (δ 7.2–8.1 ppm) due to electron-withdrawing effects of the chlorine substituent .

- Mass spectrometry : Molecular ion peaks at m/z 257.05 (M) confirm the molecular formula .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of chlorinated intermediates .

- Waste disposal : Segregate halogenated organic waste for incineration to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., 5–50 μM in kinase assays) often arise from:

- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of the amine group, affecting target binding .

- Solubility : Use of DMSO (>1% v/v) may induce aggregation artifacts; validate via dynamic light scattering (DLS) .

Mitigation : Standardize protocols using the NIH Assay Guidance Manual and include positive controls (e.g., staurosporine) .

Q. What strategies optimize the compound’s stability in long-term biochemical studies?

Q. How do computational methods enhance understanding of its structure-activity relationships (SAR)?

- Docking studies : The chlorophenyl group occupies hydrophobic pockets in kinase ATP-binding sites (e.g., CDK2), while the benzoxazole amine forms hydrogen bonds with Asp86 .

- DFT calculations : HOMO-LUMO gaps (~4.1 eV) predict electrophilic reactivity at the C-6 amine position .

Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding kinetics .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Byproduct identification : LC-MS/MS detects chlorinated dimers (e.g., m/z 514.10) formed during cyclization .

- Limit of detection (LOD) : Achieve 0.1% impurity detection via UPLC with charged aerosol detection (CAD) .

Best practices : Use orthogonal methods (NMR + HPLC) for impurity profiling in compliance with ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。